molecular formula C5H15FNPSi B14678189 {[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane CAS No. 33203-67-7

{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane

Cat. No.: B14678189
CAS No.: 33203-67-7
M. Wt: 167.24 g/mol
InChI Key: HQIXKXKGDUDRDQ-UHFFFAOYSA-N
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Description

{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C5H15FNSiP. This compound is known for its unique structure, which includes a fluoro(dimethyl)silyl group and a trimethyl-lambda~5~-phosphane group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane typically involves the reaction of fluoro(dimethyl)silyl chloride with trimethylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the fluoro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced phosphane derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Similar Compounds

  • Fluoro(dimethyl)silyl chloride
  • Trimethylphosphine
  • Fluoro(dimethyl)silyl imine

Uniqueness

{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane is unique due to its combination of fluoro(dimethyl)silyl and trimethyl-lambda~5~-phosphane groups, which impart distinctive chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

33203-67-7

Molecular Formula

C5H15FNPSi

Molecular Weight

167.24 g/mol

IUPAC Name

[fluoro(dimethyl)silyl]imino-trimethyl-λ5-phosphane

InChI

InChI=1S/C5H15FNPSi/c1-8(2,3)7-9(4,5)6/h1-5H3

InChI Key

HQIXKXKGDUDRDQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N=P(C)(C)C)F

Origin of Product

United States

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